5-Piperazin-1-ylthiophene-2-carbaldehyde

Vue d'ensemble

Description

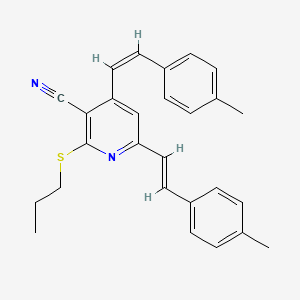

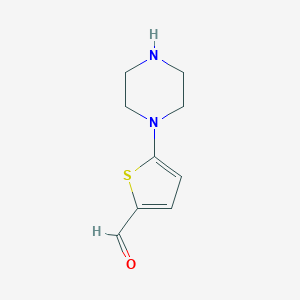

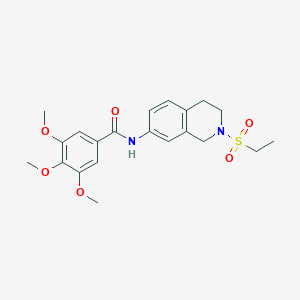

5-Piperazin-1-ylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 . It is commonly used for proteomics research .

Molecular Structure Analysis

The InChI code for 5-Piperazin-1-ylthiophene-2-carbaldehyde is 1S/C9H12N2OS/c12-7-8-1-2-9(13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Piperazin-1-ylthiophene-2-carbaldehyde is a powder that should be stored at room temperature . The predicted melting point is 117.49°C, and the predicted boiling point is approximately 387.2°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a predicted refractive index of n20D 1.61 .Applications De Recherche Scientifique

5-HT7 Receptor Antagonists

A series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands of the 5-HT7 receptors . The goal of this project was to elucidate the structural features that affect the 5-HT7 binding affinity of this class of compounds . This suggests that “5-Piperazin-1-ylthiophene-2-carbaldehyde” could potentially be used in the development of 5-HT7 receptor antagonists.

Acetylcholinesterase Inhibitors

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) were designed and synthesized for the treatment of Alzheimer’s disease (AD) . This indicates that “5-Piperazin-1-ylthiophene-2-carbaldehyde” could be used in the synthesis of these derivatives, contributing to the development of new treatments for AD.

Proteomics Research

“5-Piperazin-1-ylthiophene-2-carbaldehyde” is also used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomics studies, contributing to our understanding of protein structures and functions.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H312, H315, H318, H332, and H335 , which indicate that it is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Propriétés

IUPAC Name |

5-piperazin-1-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-7-8-1-2-9(13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRCNHFGKABYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Piperazin-1-ylthiophene-2-carbaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692215.png)

![3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2692217.png)

![3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2692218.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2692220.png)

![(1-Methylpyrazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692222.png)

![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2692227.png)

![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)

![1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2692233.png)